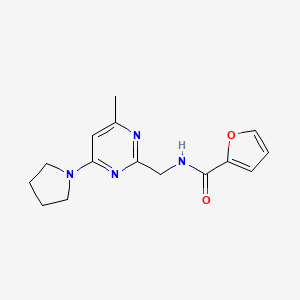
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, also known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, and its effects on the central nervous system have been studied extensively since then. DOM is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of hallucinogens.
Mechanism of Action
The mechanism of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in the regulation of mood, perception, and cognition. By binding to serotonin receptors, (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol may alter the activity of neural circuits involved in these processes, leading to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play key roles in mood regulation and reward processing. (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. The physiological effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol are thought to be related to its activation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several advantages for use in laboratory experiments. It is a potent hallucinogen that can be used to study the mechanisms of action of hallucinogens. It has also been shown to have therapeutic potential for the treatment of mental health disorders. However, there are also several limitations to the use of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in laboratory experiments. It is a controlled substance that requires specialized equipment and expertise to handle safely. It is also difficult to study the effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in humans due to its potent hallucinogenic properties.
Future Directions
There are several future directions for research on (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. One area of interest is the development of new psychoactive drugs based on the structure of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Another area of interest is the study of the long-term effects of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol use on the brain and behavior. Additionally, further research is needed to fully understand the mechanisms of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol and other hallucinogens, and to explore their potential therapeutic applications.
Conclusion:
In conclusion, (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, or (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a potent hallucinogenic drug that has been used in scientific research to study the mechanisms of action of hallucinogens. It has also been shown to have therapeutic potential for the treatment of mental health disorders. The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a complex process that requires expertise in organic chemistry. While there are several advantages to the use of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol in laboratory experiments, there are also several limitations due to its potent hallucinogenic properties. Further research is needed to fully understand the mechanisms of action of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol and other hallucinogens, and to explore their potential therapeutic applications.
Synthesis Methods
The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol involves the reaction of 3,5-dimethoxyphenylacetone with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final product is obtained by reductive amination with isobutyraldehyde. The synthesis of (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been used in scientific research to study the mechanisms of action of hallucinogens. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, perception, and cognition. Studies have also suggested that (2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol may have therapeutic potential for the treatment of depression, anxiety, and other mental health disorders.
properties
IUPAC Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGPEIMYBELIL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)OC)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)


![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2741588.png)
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2741590.png)
![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)


![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)